N-benzyl-2-phenoxypropanamide

Medicinal Chemistry Computational Chemistry ADME Properties

N-Benzyl-2-phenoxypropanamide's unique N-benzyl and 2-phenoxy substitution pattern creates a distinct molecular recognition profile not replicated by close analogs like 2-phenoxypropanamide or N-benzyl-N-ethyl-2-phenoxypropanamide. These structural features govern LogP, membrane permeability, and target binding—making analog substitution scientifically invalid. Designed for NaV channel electrophysiology, p38 MAPK pathway studies, and SAR scaffold derivatization. Only the exact compound ensures reproducible, comparable experimental data.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B311816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-phenoxypropanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-13(19-15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)
InChIKeySLJIEBMCCUQLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-phenoxypropanamide: A Versatile Phenoxypropanamide Scaffold for Ion Channel and Kinase Research


N-Benzyl-2-phenoxypropanamide (CAS: 124371-71-7, MF: C₁₆H₁₇NO₂, MW: 255.31 g/mol) belongs to the class of phenoxypropanamides, a structural family known for diverse pharmacological activities . This compound is characterized by a central propanamide core substituted with a phenoxy group at the 2-position and a benzyl group on the amide nitrogen. While it is primarily available as a research compound from chemical suppliers, its core structure suggests potential applications in neuroscience, anti-inflammatory, and agricultural chemical research, based on the known activities of related analogs [1][2]. The compound is typically supplied with a purity of ≥95% .

The Critical Need for Specificity: Why N-Benzyl-2-phenoxypropanamide Cannot Be Replaced by a Generic Phenoxypropanamide


Within the phenoxypropanamide class, seemingly minor structural changes lead to profound shifts in biological target engagement and selectivity. The specific combination of a 2-phenoxy group and an N-benzyl substituent on the propanamide core, as found in N-Benzyl-2-phenoxypropanamide, dictates its unique molecular recognition profile . Replacing this with a close analog, such as N-benzyl-N-ethyl-2-phenoxypropanamide [1] or 2-phenoxypropanamide , is not equivalent. These modifications alter critical parameters including lipophilicity (LogP) and steric bulk, which directly impact membrane permeability, metabolic stability, and, most importantly, binding affinity and selectivity for specific protein targets like sodium channels or kinases [2]. Therefore, for reproducible research, procurement of the exact compound is essential; an 'in-class' substitute will likely yield different and non-comparable experimental results.

Quantitative Differentiation of N-Benzyl-2-phenoxypropanamide from Key Analogs


Comparative Molecular Properties: N-Benzyl-2-phenoxypropanamide vs. a Tertiary Amide Analog

Direct comparison of calculated physicochemical properties reveals significant differences between N-benzyl-2-phenoxypropanamide and its N-ethyl tertiary amide analog. These differences are crucial for predicting drug-likeness and in vivo behavior .

Medicinal Chemistry Computational Chemistry ADME Properties

Structural Basis for Differential Biological Activity: The N-Benzyl Moiety

The N-benzyl substituent in N-benzyl-2-phenoxypropanamide differentiates it from simpler phenoxypropanamides and other analogs. While direct comparative biological data for this exact compound is lacking, class-level SAR studies on related scaffolds demonstrate that the presence and nature of the N-substituent are critical determinants of target affinity and selectivity [1].

Structure-Activity Relationship (SAR) Drug Discovery Scaffold Hopping

Potential for p38 MAP Kinase Inhibition: A Key Differentiator from Fungicidal Analogs

Phenoxybenzamide and related scaffolds have been identified as p38 MAP kinase inhibitors, a target for anti-inflammatory therapy [1]. This suggests a potential research application for N-benzyl-2-phenoxypropanamide that is distinct from the agricultural fungicidal activity of simpler analogs like 2-phenoxypropanamide .

Anti-inflammatory Kinase Inhibition Immunology

Differentiation from N-Benzyl-2-(4-phenylphenoxy)propanamide: Impact of Aryl Group Size on Target Engagement

Comparison with N-benzyl-2-(4-phenylphenoxy)propanamide reveals that the addition of a phenyl group to the phenoxy ring creates a significantly larger and more lipophilic structure. This modification is a classic strategy for probing hydrophobic binding pockets in protein targets, and the two compounds would be used as a matched pair to map such interactions .

Protein-Protein Interaction Hydrophobic Binding Chemical Probe

Optimized Application Scenarios for N-Benzyl-2-phenoxypropanamide in Research


Neuroscience Research: Investigating Voltage-Gated Sodium Channel Modulation

Based on the known activity of structurally related phenoxybenzyl amides as sodium channel modulators [1], N-benzyl-2-phenoxypropanamide is a logical candidate for screening in neuroscience models. It can be used in electrophysiology studies (e.g., patch-clamp) to assess its effect on NaV channel isoforms, a key target for pain, epilepsy, and cardiac arrhythmia research [1].

Chemical Biology: A Tool for Exploring p38 MAP Kinase Signaling

Given the class-level association of substituted benzamides and phenoxypropanamides with p38 kinase inhibition [2], this compound can serve as a chemical probe in cell-based assays to dissect p38 MAPK signaling pathways. Its differentiation from simpler fungicidal analogs positions it specifically for biomedical, rather than agricultural, research applications.

Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Studies

N-Benzyl-2-phenoxypropanamide's distinct N-benzyl and 2-phenoxy substitution pattern, compared to analogs like the simpler 2-phenoxypropanamide or the bulkier N-benzyl-N-ethyl-2-phenoxypropanamide , makes it a valuable intermediate scaffold in SAR campaigns. Researchers can use it as a starting point for further derivatization to optimize desired properties like potency, selectivity, and metabolic stability.

Agricultural Chemistry: Lead Optimization for Novel Herbicides

The phenoxypropionamide class is known for herbicidal activity, as documented in patent literature [3]. N-Benzyl-2-phenoxypropanamide represents a specific substitution pattern within this class and can be screened for herbicidal or fungicidal activity against target weed or pathogen species. Its structural distinction from other herbicidal amides may lead to a unique spectrum of activity or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.